molecular formula C13H9F2NO4S B2436055 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid CAS No. 1030694-79-1

2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic Acid

Cat. No.: B2436055
CAS No.: 1030694-79-1
M. Wt: 313.27
InChI Key: YTEAVWREHIDQRX-UHFFFAOYSA-N
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Description

2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid is a chemical compound with the molecular formula C13H9F2NO4S and a molecular weight of 313.28 g/mol . This compound is characterized by the presence of fluorine atoms and a sulfamoyl group attached to a benzoic acid core, making it a unique entity in the realm of organic chemistry.

Preparation Methods

The synthesis of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst. The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound .

Chemical Reactions Analysis

2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms and sulfamoyl group play crucial roles in these interactions, influencing the compound’s binding affinity and specificity. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Similar compounds to 2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid include:

The uniqueness of this compound lies in its specific combination of fluorine atoms and a sulfamoyl group, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-fluoro-5-[(3-fluorophenyl)sulfamoyl]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2NO4S/c14-8-2-1-3-9(6-8)16-21(19,20)10-4-5-12(15)11(7-10)13(17)18/h1-7,16H,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTEAVWREHIDQRX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NS(=O)(=O)C2=CC(=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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